4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL
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Overview
Description
4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL is a complex organic compound with a pyridine ring structure This compound is characterized by the presence of butylamino, methyl, and methylsulfanyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Substituents: The butylamino, methyl, and methylsulfanyl groups are introduced through various substitution reactions. For example, the butylamino group can be added via nucleophilic substitution using butylamine, while the methylsulfanyl group can be introduced using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, thiols, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Amino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL
- 4-[(Butylamino)methyl]-2-methyl-5-[(ethylsulfanyl)methyl]pyridin-3-OL
- 4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)ethyl]pyridin-3-OL
Uniqueness
4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
59429-66-2 |
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Molecular Formula |
C13H22N2OS |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
4-(butylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C13H22N2OS/c1-4-5-6-14-8-12-11(9-17-3)7-15-10(2)13(12)16/h7,14,16H,4-6,8-9H2,1-3H3 |
InChI Key |
YDHCXYXPJUKURB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C(=NC=C1CSC)C)O |
Origin of Product |
United States |
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